![molecular formula C11H10N2O2 B2976192 (5Z)-5-(2-methylbenzylidene)imidazolidine-2,4-dione CAS No. 115280-70-1](/img/structure/B2976192.png)
(5Z)-5-(2-methylbenzylidene)imidazolidine-2,4-dione
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Description
(5Z)-5-(2-methylbenzylidene)imidazolidine-2,4-dione, also known as MBI, is a chemical compound that has gained significant attention in scientific research due to its unique properties. MBI is a cyclic imide that has been synthesized using various methods in the laboratory.
Scientific Research Applications
Synthesis of Antihypertensive Agents
The compound serves as a precursor in the synthesis of o-Tolyl benzonitrile (OTBN) , which is a key starting material for the sartan series of drug molecules . These are angiotensin receptor blockers (ARBs), a class of antihypertensive agents used to treat high blood pressure and heart failure. ARBs include drugs like candesartan, irbesartan, losartan, tasosartan, and valsartan.
Antiviral and Antifungal Drug Development
Biaryl compounds, which can be synthesized from the compound , are important in the development of antiviral and antifungal drugs . The ability to create complex biaryl structures is crucial for the pharmaceutical industry in developing treatments for various infections.
Perovskite Solar Cells Enhancement
In the field of renewable energy, specifically in the efficiency improvement of perovskite solar cells (PSCs), derivatives of this compound have been used. For instance, 1-(o-Tolyl) biguanide , a related compound, has been employed as an n-type dopant to enhance electron collection and overall cell performance .
Organic Synthesis Catalyst
The compound’s derivatives are used as ligands for asymmetric catalysis, which is a fundamental process in organic synthesis . This application is vital for producing enantiomerically pure substances, which are essential in creating specific pharmaceutical agents.
Chiral Auxiliary in Synthesis
Related imidazolidine derivatives are utilized as chiral auxiliaries in synthesis . Chiral auxiliaries are important for inducing stereoselectivity in chemical reactions, which is a critical aspect in the production of various chiral drugs.
Ligand for Metal Complexes
Metal complexes involving heterocyclic thione ligands, which can be derived from the compound, have been reported to possess biological activity . These complexes can be explored for various therapeutic and industrial applications.
Asymmetric Catalysis
Imidazolidine derivatives are also significant in asymmetric catalysis . They can act as ligands that enable the formation of asymmetric centers in molecules, which is crucial for the synthesis of many modern pharmaceuticals.
properties
IUPAC Name |
(5Z)-5-[(2-methylphenyl)methylidene]imidazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-7-4-2-3-5-8(7)6-9-10(14)13-11(15)12-9/h2-6H,1H3,(H2,12,13,14,15)/b9-6- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVIQAUUOTMODKJ-TWGQIWQCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C=C2C(=O)NC(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1/C=C\2/C(=O)NC(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5Z)-5-(2-methylbenzylidene)imidazolidine-2,4-dione |
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